ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an acetylamino group, an isobutyl group, and an ethyl ester functional group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic ester.
Introduction of the Acetylamino Group: The acetylamino group can be introduced by reacting the thiophene derivative with acetic anhydride in the presence of a base, such as pyridine.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl bromide or chloride in the presence of a strong base like sodium hydride.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety, converting it to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives with potential biological activities.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in inflammatory, microbial, or cancer-related pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway in inflammation, inhibit microbial enzymes, or induce apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Ethyl 2-(acetylamino)-4-methyl-3-thiophenecarboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl 2-(acetylamino)-4-phenyl-3-thiophenecarboxylate: Similar structure but with a phenyl group instead of an isobutyl group.
Ethyl 2-(acetylamino)-4-ethyl-3-thiophenecarboxylate: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness: Ethyl 2-(acetylamino)-4-isobutyl-3-thiophenecarboxylate is unique due to the presence of the isobutyl group, which may confer distinct steric and electronic properties, potentially leading to different biological activities and interactions compared to its analogs.
Properties
IUPAC Name |
ethyl 2-acetamido-4-(2-methylpropyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-5-17-13(16)11-10(6-8(2)3)7-18-12(11)14-9(4)15/h7-8H,5-6H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQIEBMFLOHAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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